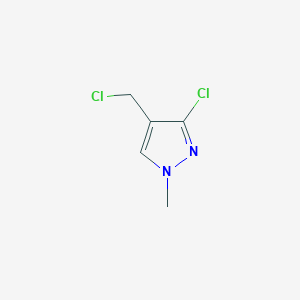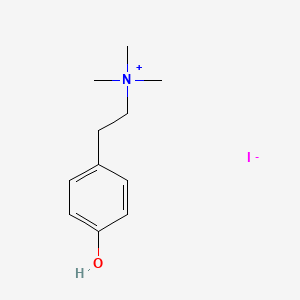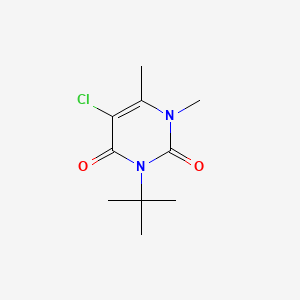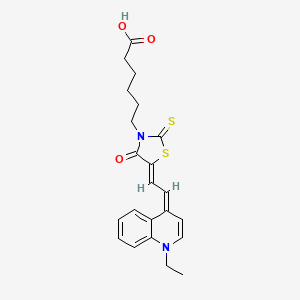
4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is a chemical compound with significant interest in various scientific fields. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C11H9N3O3 and is characterized by its unique structure, which includes a hydroxyl group, a keto group, and a phenyl group attached to a dihydropyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate aldehydes, urea, and β-ketoesters under acidic or basic conditions. One common method is the Biginelli reaction, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out by refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 6-oxo-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide.
Reduction: Formation of 6-hydroxy-4-hydroxy-N-phenyl-1,4-dihydropyrimidine-5-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of xanthine oxidase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of gout and hyperuricemia.
Comparaison Avec Des Composés Similaires
- 6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydropyrimidine-4-carboxamide
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards molecular targets.
This article provides a comprehensive overview of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
106179-04-8 |
|---|---|
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
4-hydroxy-6-oxo-N-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16) |
Clé InChI |
LDRKHQOYFHSVGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(N=CNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


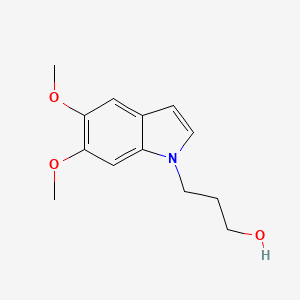
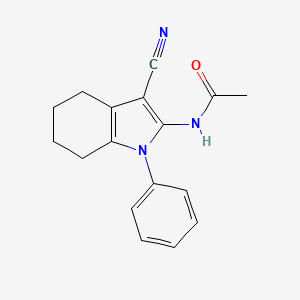
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
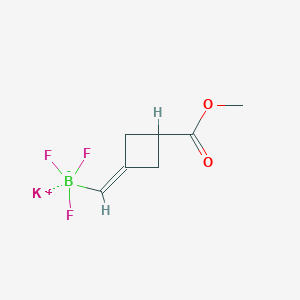
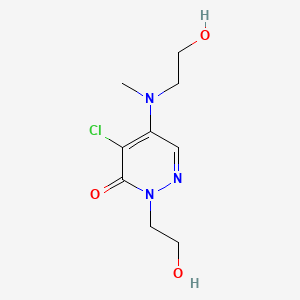
![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)

